molecular formula C14H21NO B310882 N-(3,5-dimethylphenyl)-2-ethylbutanamide

N-(3,5-dimethylphenyl)-2-ethylbutanamide

Cat. No.: B310882
M. Wt: 219.32 g/mol
InChI Key: KEBFKCMRLXFNFV-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-ethylbutanamide is an amide derivative characterized by a 2-ethylbutanamide backbone linked to a 3,5-dimethyl-substituted phenyl ring. The 3,5-dimethylphenyl moiety is a recurring motif in agrochemicals and pharmaceuticals, often influencing lipophilicity, electronic properties, and intermolecular interactions . This article compares this compound with structurally similar compounds, focusing on substituent effects, biological activity, and solid-state behavior.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-ethylbutanamide

InChI

InChI=1S/C14H21NO/c1-5-12(6-2)14(16)15-13-8-10(3)7-11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

KEBFKCMRLXFNFV-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=CC(=C1)C)C

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -CH₃) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Critical Findings :

  • Meta-substitution (3,5-) is optimal for PET inhibition, regardless of substituent electronic properties.
  • Lipophilicity (logP) and planar aromatic systems (e.g., naphthalene) enhance activity by facilitating membrane penetration and target binding .

Solid-State Properties and Crystallography

Crystal Structure Comparisons

The 3,5-dimethylphenyl group influences molecular packing and conformation. For example:

  • N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, exhibiting torsional angles of 44–70° at the amide bond due to steric effects from the 3,5-CH₃ groups .
  • N-(3,5-Dimethylphenyl)-2-nitrobenzenesulfonamide shows dihedral angles of 56–58° between the sulfonyl and aryl rings, indicating significant molecular twisting compared to analogs with smaller substituents .

Implications :

  • Bulky meta-substituents introduce conformational rigidity, which may affect solubility and bioavailability.
  • Steric effects dominate over electronic contributions in determining solid-state geometry .

Comparison with Pharmaceutical Analogs

Regulatory and Pharmacopeial Examples

  • Acebutolol Biamine : A dibutanamide with hydroxypropane linkages, emphasizing the role of amide spacing in pharmacokinetics .
  • Metalaxyl : A 2,6-dimethylphenyl-containing fungicide, where ortho-substitution reduces metabolic degradation compared to meta-substituted analogs .

Design Considerations :

  • Meta-substituted amides like This compound may offer improved target specificity over ortho-substituted derivatives.
  • Balancing lipophilicity (via alkyl groups) and polarity (via amide bonds) is critical for optimizing ADME properties .

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